molecular formula C16H18N2O3S2 B2484617 N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034257-29-7

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2484617
CAS No.: 2034257-29-7
M. Wt: 350.45
InChI Key: IHHKFMPQDYKBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound featuring both thiophene and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxy-3-(thiophen-3-yl)propylamine with 2-(methylthio)phenyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects involves interactions with various molecular targets. The thiophene ring can interact with enzymes and receptors, potentially modulating their activity. The oxalamide group can form hydrogen bonds with biological molecules, influencing their function and stability. These interactions can affect biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)acetamide
  • N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)urea
  • N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)carbamate

Uniqueness

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its combination of thiophene and oxalamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-22-14-5-3-2-4-12(14)18-16(21)15(20)17-8-6-13(19)11-7-9-23-10-11/h2-5,7,9-10,13,19H,6,8H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHKFMPQDYKBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.